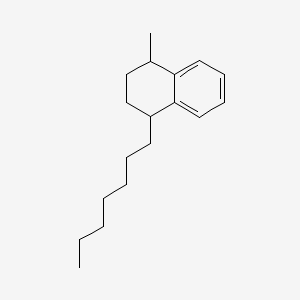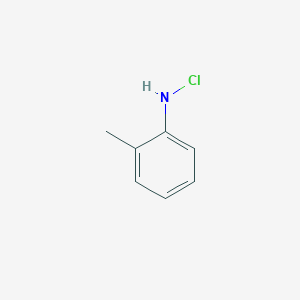
Benzenamine, N-chloro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenamine, N-chloro-2-methyl- can be synthesized through several methods. One common approach involves the chlorination of N-methylaniline. The reaction typically takes place in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-chloro-2-methyl- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-chloro-2-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Electrophilic Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions to facilitate the substitution of the chlorine atom.
Electrophilic Substitution: Reactions such as nitration or sulfonation require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Nucleophilic Substitution: Phenolic compounds and amines are typical products.
Electrophilic Substitution: Nitrobenzenes and sulfonated benzenes are common products.
Scientific Research Applications
Benzenamine, N-chloro-2-methyl- has several applications in scientific research:
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Benzenamine, N-chloro-2-methyl- involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. This activation facilitates the formation of intermediates such as Meisenheimer complexes, which subsequently undergo further reactions to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-chloro-N-methyl-: Similar in structure but differs in the position of the chlorine atom.
Benzenamine, 4-chloro-N-methyl-: Another isomer with the chlorine atom at the para position.
Benzenamine, 3-chloro-2-methyl-: Contains a methyl group at the ortho position relative to the amino group.
Uniqueness
Benzenamine, N-chloro-2-methyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a chlorine atom and a methyl group on the aromatic ring provides distinct chemical properties compared to its isomers.
Properties
CAS No. |
57218-02-7 |
|---|---|
Molecular Formula |
C7H8ClN |
Molecular Weight |
141.60 g/mol |
IUPAC Name |
N-chloro-2-methylaniline |
InChI |
InChI=1S/C7H8ClN/c1-6-4-2-3-5-7(6)9-8/h2-5,9H,1H3 |
InChI Key |
SHLTXWFNRJQZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


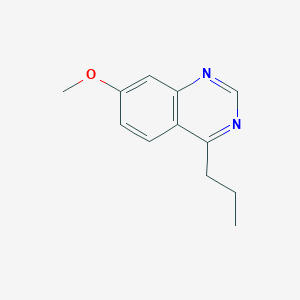
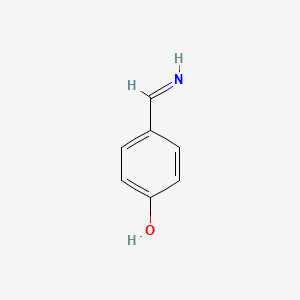
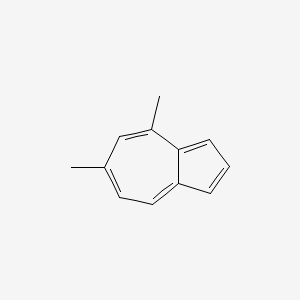
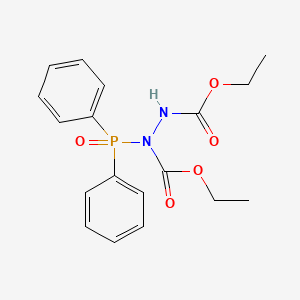
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
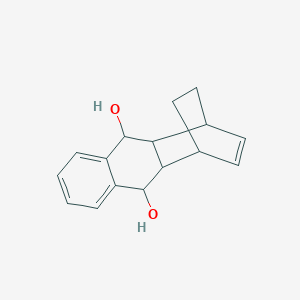
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
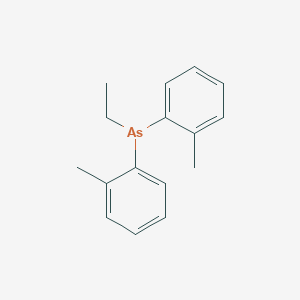
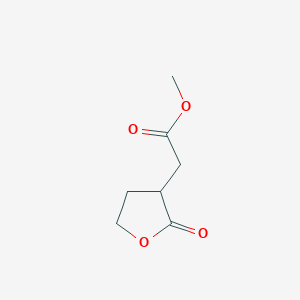
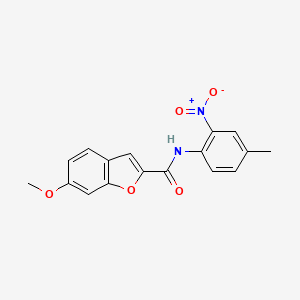
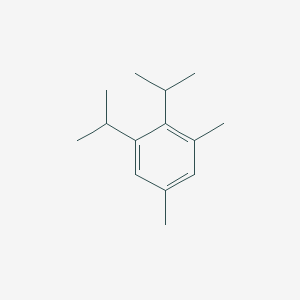
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
